molecular formula C18H19N5O4S B2569519 N-SEC-BUTYL-2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETAMIDE CAS No. 1357935-51-3

N-SEC-BUTYL-2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETAMIDE

Cat. No.: B2569519
CAS No.: 1357935-51-3
M. Wt: 401.44
InChI Key: WZKVLEUKGQNEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-SEC-BUTYL-2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core

Preparation Methods

The synthesis of N-SEC-BUTYL-2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, followed by the introduction of the furylmethyl and sec-butyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-SEC-BUTYL-2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furylmethyl group, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-SEC-BUTYL-2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-SEC-BUTYL-2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-SEC-BUTYL-2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETAMIDE can be compared with similar compounds such as:

    N-(tert-Butyl)-2-[(2-furylmethyl)amino]acetamide: This compound has a similar furylmethyl group but differs in the core structure and functional groups.

    1-SEC-BUTYL-N-(2-FURYLMETHYL)-2-IMINO-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A2,3-D]PYRIMIDINE-3-CARBOXAMIDE: Another structurally related compound with different biological and chemical properties. The uniqueness of this compound lies in its specific structural features and the resulting properties.

Properties

IUPAC Name

N-butan-2-yl-2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-3-11(2)19-14(24)10-22-18(26)23-13-6-8-28-15(13)16(25)21(17(23)20-22)9-12-5-4-7-27-12/h4-8,11H,3,9-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKVLEUKGQNEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)N2C3=C(C(=O)N(C2=N1)CC4=CC=CO4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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